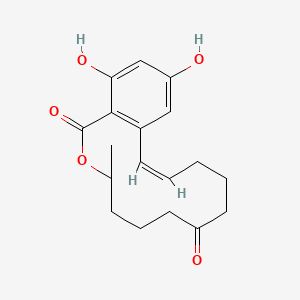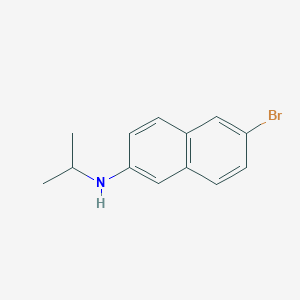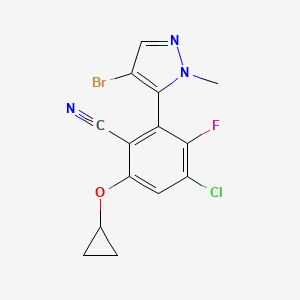
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile is a complex organic compound with a unique structure that includes a pyrazole ring, a benzonitrile moiety, and various halogen and alkoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.
Nitrile Formation: The benzonitrile moiety can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Cyclopropoxylation: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a cyclopropyl halide.
Fluorination and Chlorination:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis from laboratory to industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen substituents (bromo, chloro, and fluoro) can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the benzonitrile moiety.
Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various alkyl halides.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Applications De Recherche Scientifique
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be used in the development of new pesticides or herbicides due to its potential biological activity.
Material Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers or liquid crystals.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of multiple halogen and alkoxy substituents can enhance its binding affinity and selectivity for these targets. The compound may also participate in various biochemical pathways, leading to its desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)acetonitrile: A simpler derivative with a similar pyrazole ring structure.
4-bromo-1-methyl-1H-pyrazole: A basic pyrazole derivative without the additional substituents.
4-chloro-3-fluorobenzonitrile: A benzonitrile derivative with similar halogen substituents.
Uniqueness
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-chloro-6-cyclopropoxy-3-fluorobenzonitrile is unique due to its combination of multiple functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopropoxy group, along with the halogen and nitrile substituents, makes it a versatile compound for various applications in scientific research.
Propriétés
Formule moléculaire |
C14H10BrClFN3O |
|---|---|
Poids moléculaire |
370.60 g/mol |
Nom IUPAC |
2-(4-bromo-2-methylpyrazol-3-yl)-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile |
InChI |
InChI=1S/C14H10BrClFN3O/c1-20-14(9(15)6-19-20)12-8(5-18)11(21-7-2-3-7)4-10(16)13(12)17/h4,6-7H,2-3H2,1H3 |
Clé InChI |
WMQUQMQPCWAPBJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)Br)C2=C(C(=CC(=C2F)Cl)OC3CC3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


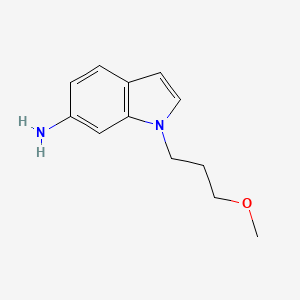
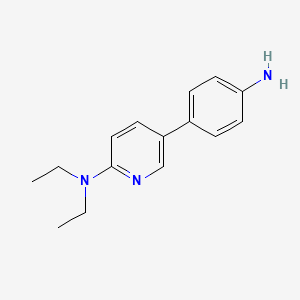

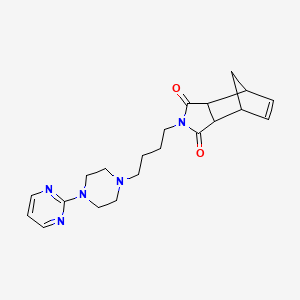

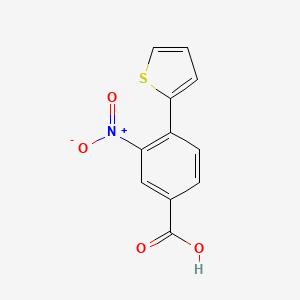

![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)

